molecular formula C6H5ClN2O2 B1591414 2-(6-Chloropyrazin-2-yl)acetic acid CAS No. 930798-25-7

2-(6-Chloropyrazin-2-yl)acetic acid

Cat. No.: B1591414
CAS No.: 930798-25-7
M. Wt: 172.57 g/mol
InChI Key: GKCGKFUOTLQOGO-UHFFFAOYSA-N
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Description

“(6-Chloropyrazin-2-YL)acetic acid” is an organic compound with the IUPAC name [ (6-chloro-2-pyrazinyl)oxy]acetic acid . It has a molecular weight of 188.57 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “(6-Chloropyrazin-2-YL)acetic acid” were not found, similar compounds are often synthesized through N-acylation reactions . For example, a compound containing a heteroatom was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .


Molecular Structure Analysis

The InChI code for “(6-Chloropyrazin-2-YL)acetic acid” is 1S/C6H5ClN2O3/c7-4-1-8-2-5(9-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) . This indicates the presence of a pyrazine ring with a chlorine atom at the 6th position, an acetic acid group, and an oxygen atom linking the two.


Physical and Chemical Properties Analysis

“(6-Chloropyrazin-2-YL)acetic acid” is a powder that is stored at room temperature .

Scientific Research Applications

2-(6-Chloropyrazin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry:

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyrazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions[][1].

Major Products

Mechanism of Action

The mechanism of action of 2-(6-Chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyrazineacetic acid
  • 6-Methylpyrazineacetic acid
  • 2-Pyrazineacetic acid

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-8-2-4(9-5)1-6(10)11/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCGKFUOTLQOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581695
Record name (6-Chloropyrazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930798-25-7
Record name (6-Chloropyrazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloropyrazin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloropyrazin-2-yl)acetic acid
Reactant of Route 2
2-(6-Chloropyrazin-2-yl)acetic acid
Reactant of Route 3
2-(6-Chloropyrazin-2-yl)acetic acid
Reactant of Route 4
2-(6-Chloropyrazin-2-yl)acetic acid
Reactant of Route 5
2-(6-Chloropyrazin-2-yl)acetic acid
Reactant of Route 6
2-(6-Chloropyrazin-2-yl)acetic acid

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